molecular formula C12H14O B12936199 (E)-3-Methyl-1-phenylpent-3-en-1-one

(E)-3-Methyl-1-phenylpent-3-en-1-one

Cat. No.: B12936199
M. Wt: 174.24 g/mol
InChI Key: QYNLMCLVJGVTMU-XCVCLJGOSA-N
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Description

(E)-3-Methyl-1-phenylpent-3-en-1-one is an α,β-unsaturated ketone (enone) characterized by a phenyl group at position 1, a pent-3-en-1-one backbone, and a methyl substituent at position 3 in the E (trans) configuration. This structural arrangement confers unique electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly in Michael additions, cycloadditions, and as a precursor for bioactive molecules. The conjugated enone system allows for resonance stabilization, enhancing reactivity toward nucleophiles and electrophiles. Its phenyl group contributes to aromatic stability and influences solubility and intermolecular interactions .

Properties

Molecular Formula

C12H14O

Molecular Weight

174.24 g/mol

IUPAC Name

(E)-3-methyl-1-phenylpent-3-en-1-one

InChI

InChI=1S/C12H14O/c1-3-10(2)9-12(13)11-7-5-4-6-8-11/h3-8H,9H2,1-2H3/b10-3+

InChI Key

QYNLMCLVJGVTMU-XCVCLJGOSA-N

Isomeric SMILES

C/C=C(\C)/CC(=O)C1=CC=CC=C1

Canonical SMILES

CC=C(C)CC(=O)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-Methyl-1-phenylpent-3-en-1-one typically involves the aldol condensation reaction. This reaction is carried out between acetophenone and isobutyraldehyde in the presence of a base such as sodium hydroxide. The reaction conditions usually include a temperature range of 0-5°C to control the reaction rate and prevent side reactions. The product is then purified through recrystallization or distillation.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants. The use of catalysts such as zeolites or metal oxides can also enhance the reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(E)-3-Methyl-1-phenylpent-3-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the compound can yield alcohols or alkanes, depending on the reducing agent used. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The phenyl group in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens in the presence of a Lewis acid for halogenation.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

(E)-3-Methyl-1-phenylpent-3-en-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism of action of (E)-3-Methyl-1-phenylpent-3-en-1-one involves its interaction with various molecular targets. The compound can act as an electrophile in chemical reactions, facilitating the formation of new bonds with nucleophiles. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares (E)-3-Methyl-1-phenylpent-3-en-1-one with structurally related α,β-unsaturated ketones, focusing on substituent effects, physicochemical properties, and reactivity.

1-(4-Hydroxyphenyl)-3-(substituted-phenyl)prop-2-en-1-one Derivatives

Example Compounds : 1-(4-hydroxyphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one (Compound 2), 1-(4-hydroxyphenyl)-3-(3,5-difluorophenyl)prop-2-en-1-one (Compound 8) .

  • Position 3 features diverse substituents (e.g., methoxy, trifluoromethyl, halogens), altering electronic and steric profiles.
  • Impact on Properties: Electron-donating groups (e.g., methoxy): Stabilize the enone via resonance, lowering reactivity toward nucleophiles but enhancing UV absorption due to extended conjugation. Electron-withdrawing groups (e.g., Cl, CF₃): Increase electrophilicity of the β-carbon, accelerating nucleophilic attacks. Hydroxyl group: Improves solubility in polar solvents (e.g., ethanol, water) compared to the non-polar phenyl group in the target compound .

1-(Furan-3-yl)-4-methylpent-3-en-1-one

  • Structural Differences :
    • The phenyl group is replaced with a furan-3-yl ring, introducing an oxygen heteroatom and an electron-rich aromatic system.
  • Impact on Properties :
    • Enhanced reactivity : The electron-donating furan ring increases electron density at the β-carbon, promoting faster nucleophilic additions.
    • Reduced stability : Furan’s susceptibility to oxidation may limit shelf life compared to the phenyl analog.
    • Solubility : Higher solubility in polar aprotic solvents (e.g., DMSO) due to furan’s polarity.

1-(2,6,6-Trimethylcyclohex-3-en-1-yl)pent-1-en-3-one

  • Structural Differences :
    • A cyclohexenyl group replaces the phenyl ring, introducing a cyclic, bulky substituent.
  • Impact on Properties: Steric hindrance: The trimethylcyclohexene group reduces accessibility to the enone system, slowing reaction kinetics in sterically demanding processes. Lipophilicity: Increased hydrophobicity enhances membrane permeability, making it more suitable for pharmaceutical applications than the target compound.

(E)-1-(3-[(2,4-Dichlorobenzyl)oxy]phenyl)-3-hydroxyprop-2-en-1-one

  • Structural Differences :
    • A dichlorobenzyloxy group and a hydroxyl group are introduced at positions 3 and β, respectively.
  • Impact on Properties: Electron-withdrawing Cl groups: Stabilize the enone via conjugation, reducing electrophilicity but enhancing thermal stability.

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